tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 387845-50-3
VCID: VC2272161
InChI: InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13)
SMILES: CC(C)(C)OC(=O)NC1(CC1)CC#N
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate

CAS No.: 387845-50-3

Cat. No.: VC2272161

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate - 387845-50-3

Specification

CAS No. 387845-50-3
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name tert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-10(4-5-10)6-7-11/h4-6H2,1-3H3,(H,12,13)
Standard InChI Key HEILYIARKHMAGU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CC1)CC#N
Canonical SMILES CC(C)(C)OC(=O)NC1(CC1)CC#N

Introduction

Physical and Chemical Properties

Structural Characteristics

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate features several key structural elements:

  • A cyclopropyl ring, which is a three-membered carbon ring known for its high ring strain and unique reactivity

  • A cyanomethyl group (-CH₂CN) attached to the cyclopropyl ring

  • A carbamate functional group with a tert-butyl substituent

  • The nitrogen atom of the carbamate is attached directly to the cyclopropyl ring

The strained cyclopropyl ring contributes to the compound's reactivity, while the nitrile group in the cyanomethyl substituent can participate in various transformations. The Boc protecting group provides stability to the nitrogen during reactions but can be selectively removed under specific conditions.

Physical Properties

The following table summarizes the key physical and chemical properties of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate:

PropertyValue
CAS Number387845-50-3
Molecular FormulaC₁₀H₁₆N₂O₂
Molecular Weight196.25 g/mol
IUPAC Nametert-butyl N-[1-(cyanomethyl)cyclopropyl]carbamate
State at Room TemperaturePresumed solid based on similar structures
SolubilityLikely soluble in common organic solvents
Safety ClassificationHarmful if swallowed (H302) and in contact with skin (H312)

These physical properties contribute to the compound's behavior in various chemical reactions and its handling in laboratory settings.

Chemical Reactivity

tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate can undergo various chemical transformations, making it valuable in organic synthesis. Key reaction types include:

  • Substitution Reactions: The cyanomethyl group can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly involving the nitrile functionality. Reduction of the nitrile can yield primary amines, while oxidation can lead to carboxylic acid derivatives.

  • Hydrolysis: The carbamate group can be hydrolyzed under specific conditions to yield the corresponding amine and carbon dioxide. This is particularly useful for removing the Boc protecting group in synthetic sequences.

  • Cyclopropyl Ring Transformations: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, leading to a variety of functionalized products.

These reactive properties make the compound a versatile building block in the construction of more complex molecular structures.

Synthesis Methods

Laboratory Synthesis

The synthesis of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. Common synthetic routes include:

  • Palladium-Catalyzed Cross-Coupling: This approach employs palladium catalysts in the presence of bases such as cesium carbonate. The reaction is typically conducted in solvents like 1,4-dioxane under controlled temperature conditions.

  • Cyclopropanation Followed by Functionalization: An alternative approach may involve the formation of a cyclopropyl ring followed by introduction of the cyanomethyl group and protection of the amine with a Boc group.

The choice of synthetic route typically depends on the availability of starting materials, required scale, and specific laboratory constraints.

Industrial Production

For larger-scale production, the laboratory methods are typically scaled up with modifications to enhance efficiency and yield. Industrial production of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate would likely involve:

  • Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, pressure, and reaction time to maximize yield and minimize side products.

  • Purification Techniques: Implementing efficient purification methods such as recrystallization or column chromatography to ensure high product purity.

  • Process Safety Measures: Due to the potential toxicity of the compound, industrial production would necessitate appropriate safety protocols and containment measures.

  • Quality Control: Rigorous analytical testing to ensure consistent product quality and conformity to specifications.

Applications in Chemical Research

Pharmaceutical Research Applications

In medicinal chemistry, tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate has significant potential applications:

  • Pharmacophore in Drug Design: The compound's unique structural features, particularly the cyanomethyl and cyclopropyl groups, can enhance binding affinity and selectivity for biological targets, such as enzymes or receptors.

  • Structure-Activity Relationship Studies: The compound can serve as a template for the development of analogues with varying substituents, allowing researchers to explore structure-activity relationships in drug discovery programs.

  • Precursor to Bioactive Compounds: The reactive nitrile functionality and the protected amine group make this compound a valuable intermediate in the synthesis of potential drug candidates.

The structural properties of this compound make it particularly interesting for researchers developing novel therapeutic agents that require specific spatial arrangements and reactivity profiles.

Use as a Building Block in Organic Synthesis

Beyond pharmaceutical applications, tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: The compound can be incorporated into more complex structures, including pharmaceuticals and agrochemicals.

  • Template for Functionalized Cyclopropanes: The protected amino cyclopropane structure provides a platform for the introduction of diverse functional groups.

  • Precursor to Specialized Amino Acids: The compound could potentially be transformed into cyclopropane-containing amino acid derivatives, which have applications in peptide chemistry and drug development.

The versatility of this building block stems from its multiple reactive sites and the orthogonal reactivity of its functional groups, allowing for selective transformations in complex synthetic sequences.

Comparative Analysis with Related Compounds

Understanding the relationship between tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate and similar compounds provides valuable context for researchers:

  • Comparison with tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This related compound differs by having a hydroxymethyl group instead of a cyanomethyl group. The hydroxyl functionality would impart different reactivity patterns compared to the nitrile group, likely making it more hydrophilic and capable of hydrogen bonding.

  • Comparison with tert-butyl N-[4-(cyanomethyl)cyclohexyl]carbamate: This compound contains a cyclohexyl ring instead of a cyclopropyl ring. The six-membered cyclohexyl ring is significantly less strained than the three-membered cyclopropyl ring, resulting in different conformational properties and reactivity patterns.

These structural differences highlight the unique position of tert-Butyl (1-(cyanomethyl)cyclopropyl)carbamate in chemical space, with its particular combination of a strained ring system and a nitrile-containing substituent.

Future Research Directions

Several potential research directions can be inferred based on the compound's structure and reactivity:

  • Development of Novel Synthetic Methodologies: Research into more efficient and selective methods for synthesizing the compound and its derivatives, potentially utilizing emerging technologies such as flow chemistry or photocatalysis.

  • Exploration of Biological Activities: Investigation of the compound and its derivatives for potential biological activities, particularly in therapeutic areas where cyclopropane-containing compounds have shown promise.

  • Application in Click Chemistry: The nitrile functionality could potentially be utilized in click chemistry approaches for bioconjugation and materials science applications.

  • Sustainable Chemistry Approaches: Development of greener synthetic routes to the compound, reducing reliance on precious metal catalysts and hazardous reagents.

These research directions represent potential avenues for future investigation that could expand the utility and applications of this valuable chemical building block.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator